REACTION_CXSMILES
|
[Cl-].[Na+].[CH:3]1[C:8](O)=[C:7](O)[C:6](O)=[CH:5][C:4]=1[C:12](OC1C=[C:17]([C:23]([O:25][CH2:26][C@H:27]2[O:32][C@@H:31](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@H:30]([O:56][C:57]([C:59]3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H]2OC(C2C=C(O)C(O)=C(OC(C3C=C(O)C(O)=C(O)C=3)=O)C=2)=O)=O)C=C(O)C=1O)=O.[CH:125]([CH:127]=[CH2:128])=O>S(=O)(=O)(O)O.O>[CH:127]([C:125]1[CH:12]=[CH:4][CH:3]=[CH:8][C:7]=1[CH:6]=[CH2:5])=[CH2:128].[CH2:59]=[CH:57][O:56][CH2:30][CH2:31][O:32][CH2:27][CH2:26][O:25][CH:23]=[CH2:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Polyacrylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=C(C(=C1O)O)O)C(=O)OC=2C=C(C=C(C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C=4C=C(C(=C(C4)OC(=O)C=5C=C(C(=C(C5)O)O)O)O)O)OC(=O)C=6C=C(C(=C(C6)OC(=O)C=7C=C(C(=C(C7)O)O)O)O)O)OC(=O)C=8C=C(C(=C(C8)OC(=O)C=9C=C(C(=C(C9)O)O)O)O)O)OC(=O)C=1C=C(C(=C(C1)OC(=O)C=1C=C(C(=C(C1)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
136 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
shaken until homogeneous, and
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube
|
Type
|
ADDITION
|
Details
|
This solution is then added to the stirred flask
|
Type
|
CUSTOM
|
Details
|
This aqueous phase is then sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
of acrolein is sparged for 20 - 30 minutes with nitrogen
|
Type
|
ADDITION
|
Details
|
added to the aqueous phase in the reaction flask after the stirrer
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
CUSTOM
|
Details
|
A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm
|
Type
|
CUSTOM
|
Details
|
After the dispersion is formed
|
Type
|
TEMPERATURE
|
Details
|
with intermittent heating
|
Type
|
TEMPERATURE
|
Details
|
air cooling for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
TEMPERATURE
|
Details
|
are then cooled to room temperature
|
Type
|
WASH
|
Details
|
After washing with methanol
|
Type
|
CUSTOM
|
Details
|
the resin is dried at 75°C. for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.6 g | |
YIELD: PERCENTYIELD | 81.1% |
Name
|
|
Type
|
product
|
Smiles
|
C=COCCOCCOC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |